molecular formula C3H2N2S2 B114166 Thiazole, 2-(thionitroso)- CAS No. 157736-81-7

Thiazole, 2-(thionitroso)-

Cat. No. B114166
M. Wt: 130.2 g/mol
InChI Key: YXCIEHCYKFFKJU-UHFFFAOYSA-N
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Description

Thiazole, 2-(thionitroso)- is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is a member of the thiazole family, which is a class of organic compounds that contain a five-membered ring with nitrogen and sulfur atoms. Thiazole, 2-(thionitroso)- has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

The mechanism of action of Thiazole, 2-(thionitroso)- is not fully understood. However, it is believed to act as a nucleophile, reacting with various electrophiles to form adducts. Thiazole, 2-(thionitroso)- has been shown to react with aldehydes, ketones, and imines, forming thiazole-containing compounds.

Biochemical And Physiological Effects

Thiazole, 2-(thionitroso)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that Thiazole, 2-(thionitroso)- can inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. Thiazole, 2-(thionitroso)- has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Thiazole, 2-(thionitroso)- in lab experiments is its ease of synthesis. Thiazole, 2-(thionitroso)- can be synthesized using relatively simple methods, making it accessible to researchers. However, one limitation of using Thiazole, 2-(thionitroso)- is its instability. Thiazole, 2-(thionitroso)- is prone to decomposition, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of Thiazole, 2-(thionitroso)-. One direction is the development of new synthetic methods for Thiazole, 2-(thionitroso)- and thiazole-containing compounds. Another direction is the investigation of Thiazole, 2-(thionitroso)-'s potential in drug discovery. Thiazole, 2-(thionitroso)-'s antioxidant and antimicrobial properties also warrant further investigation for potential therapeutic applications. Additionally, the mechanism of action of Thiazole, 2-(thionitroso)- could be further elucidated to better understand its potential in various research applications.
Conclusion:
In conclusion, Thiazole, 2-(thionitroso)- is a chemical compound that has potential in various scientific research applications. Its ease of synthesis and potential in drug discovery make it an attractive compound for researchers. Further investigation into Thiazole, 2-(thionitroso)-'s mechanism of action, biochemical and physiological effects, and potential therapeutic applications is warranted to fully understand its potential in the scientific community.

Synthesis Methods

Thiazole, 2-(thionitroso)- can be synthesized using various methods. One such method is the reaction of 2-aminothiazole with nitrous acid and hydrogen sulfide. This method results in the formation of a yellow crystalline solid, which is then purified using recrystallization. Another method involves the reaction of 2-chlorothiazole with sodium nitrite and hydrogen sulfide. This method produces a pale yellow crystalline solid, which is also purified using recrystallization.

Scientific Research Applications

Thiazole, 2-(thionitroso)- has been extensively studied for its potential in various scientific research applications. One such application is its use as a reagent for the synthesis of thiazole-based compounds. Thiazole, 2-(thionitroso)- has been used as a key intermediate in the synthesis of thiazole-containing heterocycles, which have potential applications in drug discovery.

properties

CAS RN

157736-81-7

Product Name

Thiazole, 2-(thionitroso)-

Molecular Formula

C3H2N2S2

Molecular Weight

130.2 g/mol

IUPAC Name

2-thionitroso-1,3-thiazole

InChI

InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H

InChI Key

YXCIEHCYKFFKJU-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)N=S

Canonical SMILES

C1=CSC(=N1)N=S

synonyms

Thiazole, 2-(thionitroso)- (9CI)

Origin of Product

United States

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